molecular formula C9H14 B12581624 Nona-1,3,5-triene CAS No. 603959-49-5

Nona-1,3,5-triene

Cat. No.: B12581624
CAS No.: 603959-49-5
M. Wt: 122.21 g/mol
InChI Key: HJDZTDLMEBIHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-1,3,5-triene can be synthesized through various methods. One common approach involves the dehydrobromination of (E,E)-4-bromonona-1,5,7-triene using a strong base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This reaction typically proceeds under mild conditions and yields the desired triene with high efficiency.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Nona-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.

    Substitution: The double bonds in this compound can participate in electrophilic addition reactions, leading to substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens or acids can be used under controlled conditions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated hydrocarbons like nonane.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Nona-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Nona-1,3,5-triene exerts its effects depends on the specific reaction or application In chemical reactions, the conjugated double bonds allow for various transformations, such as cycloaddition and polymerization

Comparison with Similar Compounds

Similar Compounds

    Hexa-1,3,5-triene: A shorter conjugated triene with similar reactivity but different physical properties.

    Octa-1,3,5,7-tetraene: A longer conjugated system with additional double bonds, leading to different chemical behavior.

Uniqueness

Nona-1,3,5-triene is unique due to its specific chain length and conjugation pattern, which influence its reactivity and potential applications. Its properties make it a valuable compound for studying conjugated systems and developing new materials.

Properties

CAS No.

603959-49-5

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

nona-1,3,5-triene

InChI

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5,7-9H,1,4,6H2,2H3

InChI Key

HJDZTDLMEBIHJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.